molecular formula C7H11N3O B12824657 N-Ethyl-2-(1H-imidazol-4-yl)acetamide

N-Ethyl-2-(1H-imidazol-4-yl)acetamide

Cat. No.: B12824657
M. Wt: 153.18 g/mol
InChI Key: AWYVIQCUSQSWHU-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1H-imidazol-4-yl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1H-imidazol-4-yl)acetamide typically involves the reaction of ethylamine with 2-(1H-imidazol-4-yl)acetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-(1H-imidazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylhistamine: Another imidazole derivative with similar structural features.

    2-(1H-imidazol-4-yl)acetic acid: A precursor in the synthesis of N-Ethyl-2-(1H-imidazol-4-yl)acetamide.

    Imidazole N-oxides: Oxidized derivatives of imidazole.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-ethyl-2-(1H-imidazol-5-yl)acetamide

InChI

InChI=1S/C7H11N3O/c1-2-9-7(11)3-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)

InChI Key

AWYVIQCUSQSWHU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CN=CN1

Origin of Product

United States

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